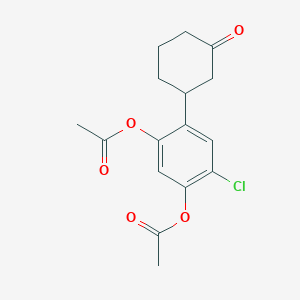
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is a chemical compound that features a phenylene ring substituted with a chloro group and a 3-oxocyclohexyl group, along with two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate typically involves the following steps:
Formation of the 3-oxocyclohexyl group: This can be achieved through the oxidation of cyclohexanol to cyclohexanone, followed by further oxidation to form the 3-oxocyclohexyl group.
Substitution on the phenylene ring: The phenylene ring is substituted with a chloro group and a 3-oxocyclohexyl group through electrophilic aromatic substitution reactions.
Acetylation: The final step involves the acetylation of the phenylene ring to introduce the acetate groups. This can be done using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully chosen to ensure the scalability and cost-effectiveness of the process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-1,3-phenylene diacetate: Lacks the 3-oxocyclohexyl group.
6-(3-oxocyclohexyl)-1,3-phenylene diacetate: Lacks the chloro group.
4-Chloro-6-(3-hydroxycyclohexyl)-1,3-phenylene diacetate: Contains a hydroxyl group instead of an oxo group.
Uniqueness
4-Chloro-6-(3-oxocyclohexyl)-1,3-phenylene diacetate is unique due to the presence of both the chloro and 3-oxocyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it valuable for various applications.
Propriétés
Numéro CAS |
660818-52-0 |
|---|---|
Formule moléculaire |
C16H17ClO5 |
Poids moléculaire |
324.75 g/mol |
Nom IUPAC |
[5-acetyloxy-4-chloro-2-(3-oxocyclohexyl)phenyl] acetate |
InChI |
InChI=1S/C16H17ClO5/c1-9(18)21-15-8-16(22-10(2)19)14(17)7-13(15)11-4-3-5-12(20)6-11/h7-8,11H,3-6H2,1-2H3 |
Clé InChI |
AOQYFTAZHGQSHW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1C2CCCC(=O)C2)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


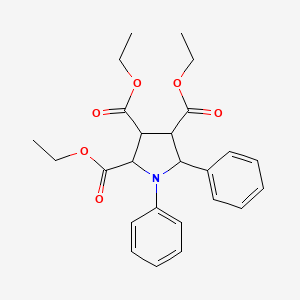
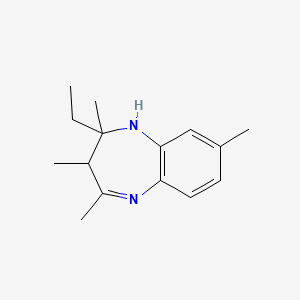
![5-Chloro-3-(4-ethylphenyl)-2-[4-(methanesulfonyl)phenyl]-4H-pyran-4-one](/img/structure/B12519420.png)
![Tert-butyl [(1S)-1-(3-bromo-4-methoxyphenyl)ethyl]carbamate](/img/structure/B12519425.png)

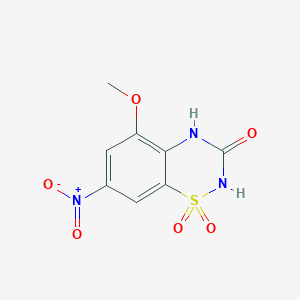


![6-[3,5-bis[4,6-bis(propylamino)-1,3,5-triazin-2-yl]phenyl]-2-N,4-N-dipropyl-1,3,5-triazine-2,4-diamine](/img/structure/B12519457.png)

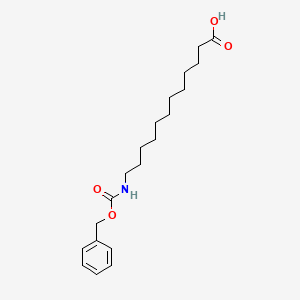
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)

![3-{[3-(Trimethylsilyl)propyl]sulfanyl}oxolane-2,5-dione](/img/structure/B12519485.png)
